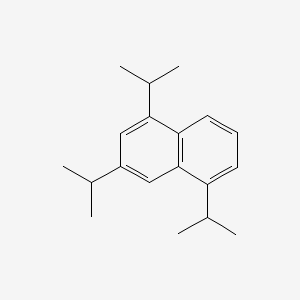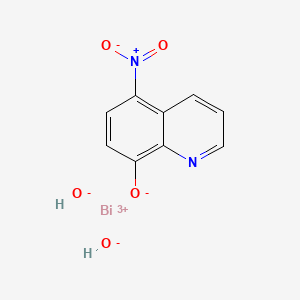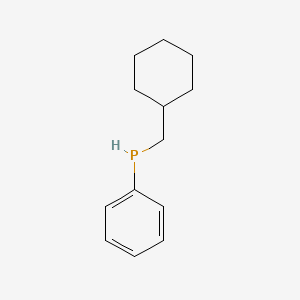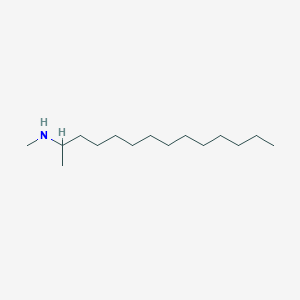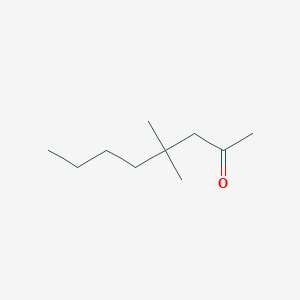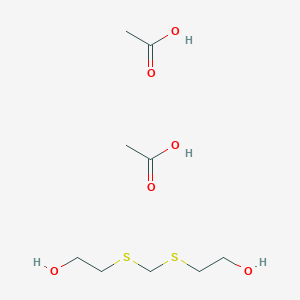
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and a sulfur-containing alcohol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a sulfur-containing alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with a sulfur-containing alcohol. The process involves high pressure and temperature conditions, typically around 150-230°C and 50-60 bar . The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted alcohols or ethers.
Applications De Recherche Scientifique
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol involves its interaction with various molecular targets. The compound’s sulfur-containing groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds . This interaction can affect protein function and cellular processes. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl groups but lacking sulfur content.
Methanol: Another simple alcohol, used industrially but with different properties due to the absence of sulfur.
Thioglycolic acid: Contains both sulfur and carboxyl groups, similar to acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol.
Uniqueness
This compound is unique due to its combination of acetic acid and sulfur-containing alcohol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
41123-73-3 |
|---|---|
Formule moléculaire |
C9H20O6S2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S2.2C2H4O2/c6-1-3-8-5-9-4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
Clé InChI |
IMYXQUDZWJSRJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(CSCSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
